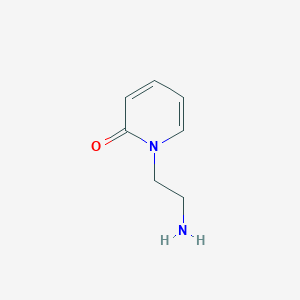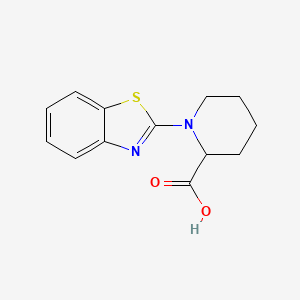
(2-Propoxyphenyl)methanamine
説明
The compound (2-Propoxyphenyl)methanamine is a member of the phenylmethanamine class, which is characterized by the presence of a phenyl group attached to a methanamine moiety. This class of compounds has been studied for various pharmacological activities, including serotonin and noradrenaline reuptake inhibition, which is a common target for antidepressant drugs .
Synthesis Analysis
The synthesis of related phenylmethanamine derivatives often involves multi-step reactions that may include condensation, formylation, and reduction processes. For instance, the synthesis of 4-thio-substituted phenylethylamines, which are structurally related to (2-Propoxyphenyl)methanamine, involves the conversion of dimethoxybenzenethiol to thioether derivatives, followed by Vilsmeier-formylation and reduction with aluminum hydride . Although the exact synthesis of (2-Propoxyphenyl)methanamine is not detailed in the provided papers, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of phenylmethanamines is crucial for their interaction with biological targets. The presence of substituents on the phenyl ring, such as the propoxy group in (2-Propoxyphenyl)methanamine, can significantly influence the compound's pharmacological profile by affecting its lipophilicity and ability to cross biological membranes . The structure-activity relationship (SAR) studies of these compounds help in understanding how different substituents impact their biological activity.
Chemical Reactions Analysis
Phenylmethanamines can undergo various chemical reactions depending on their substituents. For example, the oxadiazole derivative of methanamine was synthesized through a condensation reaction involving p-toluic hydrazide and glycine . Similarly, the triazolyl derivative was obtained via a 1,3-dipolar cycloaddition reaction . These reactions highlight the versatility of methanamine derivatives in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylmethanamines, such as solubility, metabolic stability, and membrane permeability, are important for their pharmacokinetic and pharmacodynamic profiles. Compounds with good metabolic stability and membrane permeability are more likely to have favorable drug-like properties . Additionally, the selectivity of these compounds towards biological targets, such as the hERG channel, is critical for their safety profile .
科学的研究の応用
Catalysis and Synthesis of Complexes
- (Karabuğa et al., 2015) discuss the use of related methanamine derivatives in catalyzing transfer hydrogenation reactions with ruthenium complexes. This study demonstrates the potential of methanamine derivatives in facilitating efficient chemical reactions.
Asymmetric Synthesis
- In the field of asymmetric synthesis, a study by (Froelich et al., 1996) describes the synthesis of 2-(1-aminoalkyl) piperidines using methanamine derivatives. This highlights the role of such compounds in creating structurally complex molecules.
Anticancer Research
- The research by (Mbugua et al., 2020) involves methanamine derivatives in synthesizing new palladium and platinum complexes with potential anticancer activity. This underscores the biomedical significance of methanamine derivatives.
Pharmaceutical Chemistry
- In pharmaceutical chemistry, (Sniecikowska et al., 2019) demonstrate the use of methanamine derivatives in designing serotonin 5-HT1A receptor-biased agonists. This study indicates the potential of methanamine derivatives in developing new antidepressant medications.
Soil Science and Environmental Chemistry
- (Rosales-Conrado, 2009) conducted a study on spiroxamine, a compound related to methanamine, focusing on its hydrolysis and extraction from soils. This highlights the environmental applications of methanamine derivatives in understanding soil chemistry and pollution.
Fluorescent Compounds Synthesis
- The study by (Mao et al., 2015) explored the use of methanamine in a catalytic reaction to synthesize fluorescent fused-four-ring compounds. This suggests potential applications in materials science and imaging technologies.
特性
IUPAC Name |
(2-propoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-7-12-10-6-4-3-5-9(10)8-11/h3-6H,2,7-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRKHGGNPBWHSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588634 | |
| Record name | 1-(2-Propoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37806-31-8 | |
| Record name | 2-Propoxybenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37806-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Propoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2,2,2-Trifluoroethyl)sulfanyl]acetic acid](/img/structure/B1284893.png)







![1-[(4-Aminophenyl)carbonyl]piperidin-4-ol](/img/structure/B1284946.png)




![Benzo[b]thiophen-2-ylmethanamine hydrochloride](/img/structure/B1284990.png)